8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide
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Overview
Description
8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired thiazine compound .
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives, which are studied for their unique chemical properties.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Amino-2-methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide can be compared with other thiazine derivatives, such as:
2-Methyl-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide: Lacks the amino group, resulting in different chemical and biological properties.
8-Amino-3,4-dihydro-2lambda4-benzo[c][1,2]thiazine 2-oxide: Similar structure but without the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-methyl-3-oxo-3λ6-thia-2-azabicyclo[4.4.0]deca-1(6),2,7,9-tetraen-10-amine |
InChI |
InChI=1S/C9H12N2OS/c1-13(12)6-5-7-3-2-4-8(10)9(7)11-13/h2-4H,5-6,10H2,1H3 |
InChI Key |
YBTKAYFGZKPLGR-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NC2=C(CC1)C=CC=C2N)=O |
Origin of Product |
United States |
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